sodium butane-2-sulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;butane-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZKUNZCEPQHEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium Butane 2 Sulfinate and Analogous Alkyl Sulfinates
Direct Synthesis Approaches
Direct synthesis methods involve the formation of the sulfinate group from a suitable precursor in a relatively straightforward manner. These approaches are often favored for their efficiency and the ready availability of starting materials.
Reduction of Sulfonyl Chlorides and Related Precursors
A prevalent and traditional method for the preparation of sodium alkylsulfinates is the reduction of the corresponding sulfonyl chlorides. This approach is widely used due to the commercial availability of a diverse range of sulfonyl chlorides. Common reducing agents employed in this transformation include sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate, or zinc dust with sodium carbonate. nih.gov For instance, the reduction of a sulfonyl chloride with sodium sulfite in an aqueous medium at elevated temperatures (70–80 °C) provides the corresponding sodium sulfinate in high yield after recrystallization. nih.gov
Another effective reducing agent is magnesium metal, which, under sonication, can reduce sulfonyl chlorides to anhydrous sulfinate salts. rsc.org These salts can then be used in subsequent reactions, such as alkylation to form sulfones, in a one-pot, two-step procedure. rsc.org
Table 1: Comparison of Reducing Agents for Sulfonyl Chloride Reduction
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| Sodium Sulfite (Na₂SO₃) / Sodium Bicarbonate | Water, 70-80 °C | Inexpensive, high yields | Requires heating, aqueous workup |
| Zinc / Sodium Carbonate | Water | Straightforward | Use of a metal reductant |
| Magnesium (Mg) | Sonication | Forms anhydrous salt, one-pot potential | Requires specific equipment (sonicator) |
Reaction of Organometallic Reagents with Sulfur Dioxide Surrogates
The reaction of organometallic reagents with sulfur dioxide (SO₂) or its surrogates is a powerful method for constructing carbon-sulfur bonds and accessing sulfinates. Due to the hazardous nature of gaseous SO₂, stable and solid surrogates are often preferred. A notable example is the adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, known as DABSO. organic-chemistry.org
Organometallic reagents such as Grignard reagents (R-MgX) and organozinc compounds readily react with DABSO to furnish the corresponding sulfinate salts. organic-chemistry.orgresearchgate.net This method offers a versatile route to a wide array of aryl and alkyl sulfinates. The reaction typically proceeds by the nucleophilic attack of the organometallic reagent on the sulfur atom of the SO₂ surrogate. organic-chemistry.org
Table 2: Examples of Organometallic Reagents in Sulfinate Synthesis
| Organometallic Reagent | SO₂ Source | Key Features |
| Grignard Reagents (R-MgX) | DABSO | Versatile for various alkyl and aryl groups |
| Organozinc Reagents | DABSO | Tolerant of various functional groups |
| Arylboronic Acids | DABSO | Nickel-catalyzed process |
Electrochemical Synthesis Routes to Sulfinate Salts
Electrochemical methods represent a green and sustainable approach to the synthesis of sulfinate salts and their derivatives. researchgate.net These methods avoid the need for chemical oxidants or reductants by utilizing an electric current to drive the desired transformation. researchgate.net The electrochemical generation of sulfonyl radicals from sodium sulfinates has been extensively studied for the formation of sulfones and sulfonamides. researchgate.netacs.orgacs.org
The synthesis of sulfinates can also be achieved electrochemically. For example, the electrochemical reduction of sulfonyl chlorides can provide an alternative to traditional chemical reducing agents. Moreover, recent advancements have focused on the direct electrochemical synthesis of sulfones from olefins and sodium sulfinates, highlighting the versatility of electrosynthesis in organosulfur chemistry. acs.org These reactions are often carried out in an undivided cell with simple graphite (B72142) electrodes, making the process practical and scalable. acs.orgacs.org The use of a substoichiometric amount of a mediator like ammonium (B1175870) iodide (NH₄I) can serve as both a redox catalyst and a supporting electrolyte, further simplifying the reaction setup. researchgate.netacs.org
Indirect Synthetic Pathways and Innovative Preparations
Indirect methods and innovative preparations often involve multi-step sequences or the use of novel reagents and reaction conditions to access sulfinates that may be difficult to obtain through direct approaches.
Oxidative Transformations of Thioesters and Related Sulfur Species
A notable indirect pathway to sulfinate esters involves the oxidation of thioesters. rsc.org This method provides access to highly functionalized sulfinate esters from readily available aryl iodides. rsc.org The synthesis begins with a copper-catalyzed C–S bond formation between an aryl iodide and a thioester, followed by direct oxidation of the resulting thioester. rsc.orgrsc.org
N-Bromosuccinimide (NBS) has been identified as an effective oxidizing agent for this transformation, allowing for the efficient synthesis of sulfinate esters without significant overoxidation to the corresponding sulfonate esters. rsc.orgresearchgate.netresearchgate.net The reaction conditions can be tuned by adjusting the stoichiometry of NBS. researchgate.net This methodology is advantageous due to the good stability and accessibility of thioesters, which serve as odorless and more stable surrogates for thiols. rsc.orgrsc.org
Table 3: Oxidation of Thioesters to Sulfinate Esters
| Thioester Substrate | Oxidizing Agent | Key Outcome |
| S-Aryl thioesters | N-Bromosuccinimide (NBS) | Efficient formation of aryl sulfinate esters |
| S-Alkyl thioesters | N-Bromosuccinimide (NBS) | Synthesis of S-alkyl-substituted sulfinate esters |
Radical-Mediated Alkane Activation and Subsequent Sulfinylation
Radical-mediated C-H activation of alkanes followed by sulfinylation is an innovative approach for the synthesis of alkyl sulfinates from simple hydrocarbon precursors. This strategy is particularly valuable for the utilization of volatile and less reactive alkanes such as butane (B89635), propane, and even methane. researchgate.net
One such method employs hydrogen atom transfer (HAT) photocatalysis to activate the C-H bonds of alkanes. The resulting nucleophilic alkyl radicals then react with a sulfur dioxide source, like SO₂, to generate the corresponding sulfinates. researchgate.net This process can be conducted in a flow system, which offers a safe and scalable platform for handling gaseous alkanes. researchgate.net
The fundamental steps of radical-mediated alkane functionalization involve initiation, propagation, and termination. youtube.comyoutube.comyoutube.comyoutube.com In the context of sulfinylation, the propagation cycle would involve the formation of an alkyl radical, its reaction with SO₂, and the subsequent generation of a new radical to continue the chain reaction. This approach opens up new avenues for converting simple alkanes into valuable sulfur-containing organic compounds. researchgate.net
Utilization of Continuous Flow Chemistry for Sulfinate Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. mt.comstolichem.com For reactions involving highly reactive or unstable intermediates, flow chemistry provides a particularly advantageous platform by enabling their in-situ generation and immediate use, minimizing decomposition and improving product yields and purity. researchgate.netvapourtec.comcuriaglobal.com
While specific reports on the continuous flow synthesis of sodium butane-2-sulfinate are not prevalent, the production of analogous alkyl zinc sulfinates has been successfully demonstrated, showcasing the potential of this methodology. rsc.org In a notable example, a sustainable strategy for the alkylation of heterocycles was developed, which relies on the in-situ generation and subsequent in-line utilization of alkyl zinc sulfinates within a continuous-flow system. rsc.org
This process typically involves pumping a solution of a corresponding sulfonyl chloride through a cartridge packed with a reducing agent, such as zinc metal. The resulting sulfinate solution is then directly mixed with other reagents in the flow stream to perform further chemical transformations. This "make-and-use" approach is highly efficient and avoids the isolation of the often sensitive sulfinate intermediates. researchgate.netrsc.org The key advantages of this flow protocol are short reaction times, low waste generation, and the ability to operate with greener solvent systems. rsc.org
| Entry | Sulfonyl Chloride Precursor | Residence Time | Temperature (°C) | Observations | Reference |
| 1 | Methanesulfonyl chloride | 6.5 min | 30 | In-situ generation for subsequent photofunctionalization of heterocycles. | rsc.org |
| 2 | Ethanediol-bis(sulfonyl chloride) | 6.5 min | 30 | Successful formation of the corresponding zinc sulfinate in a green solvent mixture. | rsc.org |
This table illustrates the conditions for the in-situ generation of alkyl zinc sulfinates, which are analogous to sodium sulfinates, using a continuous flow setup. The generated sulfinates were used directly in subsequent reactions.
The successful application of flow chemistry to produce sulfonyl chlorides, which are common precursors to sulfinates, further underscores the viability of this technology in the field. rsc.orgmdpi.com Continuous flow methods allow for exquisite control over highly exothermic chlorination reactions, improving the inherent safety of the process and providing high space-time yields. rsc.org
Approaches from Alkenes and Sulfiting Agents
The synthesis of alkyl sulfinates and their derivatives from alkenes and sulfiting agents, such as sulfur dioxide (SO₂) or its surrogates, is a significant area of research. These methods often rely on radical-mediated processes where the alkene double bond is functionalized through the insertion of SO₂. rsc.orgrsc.org Modern approaches frequently employ photocatalysis or other radical initiation methods to achieve these transformations under mild conditions. nih.gov
A common strategy involves the vicinal difunctionalization of alkenes, where a radical adds across the double bond, and the resulting alkyl radical is trapped by sulfur dioxide. rsc.orgresearchgate.net This generates a sulfonyl radical intermediate, which can then be captured by another species to form the final product. While the direct, single-step synthesis of this compound from butene and sodium bisulfite is not a widely reported high-yield method, multi-component reactions showcase the fundamental steps of this approach.
For instance, photoredox-catalyzed three-component reactions of alkyl iodides, sulfur dioxide, and electron-deficient alkenes have been developed. In this process, an alkyl radical is first generated from the alkyl iodide. This radical does not directly react with the alkene but instead is trapped by SO₂ to form an alkylsulfonyl radical. This sulfonyl radical then adds to the electron-deficient alkene to produce a sulfone. nih.gov This highlights the principle of SO₂ insertion with an alkyl radical, a key step in forming the sulfinate structure.
The use of SO₂ surrogates, such as the DABCO·(SO₂)₂ complex or inorganic sulfites like potassium metabisulfite (B1197395) (K₂S₂O₅), has become popular to avoid handling gaseous and toxic SO₂. nih.govsioc-journal.cnthieme-connect.com These reagents release SO₂ in a controlled manner under the reaction conditions. Radical sulfonylation reactions using these surrogates have been successfully applied to a variety of alkenes. researchgate.netresearchgate.net The process is often initiated by a radical source that adds to the alkene, followed by trapping with the SO₂ surrogate to form a sulfonyl radical, leading to various sulfonyl-containing compounds. rsc.orgthieme-connect.com
| Alkene Type | Radical Source | SO₂ Source | Catalyst/Initiator | Product Type | Key Observation | Reference |
| Electron-deficient alkenes | Alkyl iodides | SO₂ (gas) | Photoredox catalyst | Alkyl sulfones | Three-component reaction proceeding via an alkylsulfonyl radical intermediate. | nih.gov |
| Activated alkenes | Aryldiazonium salts | DABCO·(SO₂)₂ | None (catalyst-free) | Aryl sulfones | Tandem radical sulfur dioxide insertion/cyclization process. | researchgate.net |
| Unactivated alkenes | Aryl boronic acids | K₂S₂O₅ | Copper catalyst | Aryl sulfones | Demonstrates use of inorganic sulfites as an SO₂ surrogate in alkene functionalization. | thieme-connect.com |
| Cinnamic acids | Generated via decarboxylation | SO₂ (from solution) | Electrochemistry | Alkenesulfonates | An electrochemical three-component reaction showing direct SO₂ incorporation. | nih.gov |
This table summarizes various modern approaches where alkenes react with a source of SO₂ in radical-mediated processes to form sulfonylated products. While the final products are often sulfones or sulfonates, the core transformation involves the formation of a C-SO₂ bond from an alkene and a sulfiting agent.
Chemical Reactivity and Transformative Applications of Sodium Butane 2 Sulfinate in Organic Synthesis
Carbon-Sulfur (C-S) Bond Forming Reactions
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates, including sodium butane-2-sulfinate, are pivotal reagents in this context. nih.govrsc.org These compounds exhibit versatile reactivity, capable of acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the specific reaction conditions employed. rsc.org This flexibility allows for the synthesis of a wide array of valuable organosulfur compounds, such as sulfones and their derivatives. nih.govrsc.org The butane-2-sulfinate anion can participate as a nucleophile or be oxidized to a sulfonyl radical, facilitating its addition across unsaturated bonds or its participation in cross-coupling and functionalization reactions.
Synthesis of Sulfones (R-SO₂-R')
The most prominent application of this compound in C-S bond formation is the synthesis of sulfones (R-SO₂-R'). rsc.orgresearchgate.net Sulfones are a critical class of organosulfur compounds found in pharmaceuticals, agrochemicals, and materials science. This compound provides a direct and efficient route to introduce the sec-butylsulfonyl group (CH₃CH₂CH(CH₃)SO₂-) into organic molecules. The synthesis of various types of sulfones, including vinyl, allylic, and β-keto sulfones, has been achieved through reactions involving this reagent. researchgate.net
Vinyl sulfones are valuable synthetic intermediates, and their preparation from the functionalization of alkynes using sodium sulfinates is a well-established strategy. Various methods have been developed to achieve the addition of the sulfonyl group across the carbon-carbon triple bond.
One efficient protocol involves the use of a copper(II) triflate (Cu(OTf)₂) catalyst under microwave irradiation. This method facilitates a highly regio- and stereoselective hydrosulfonylation of alkynes, yielding predominantly (E)-vinyl sulfones in very good yields with short reaction times. Another approach is the iodine-promoted iodosulfonylation of alkynes. nih.gov This reaction can be carried out in an aqueous medium at room temperature, representing a green and operationally simple method to produce (E)-β-iodo vinylsulfones with high regio- and stereoselectivity. nih.gov These β-iodo vinylsulfones can then serve as versatile precursors for further synthetic transformations.
Table 1: Selected Methods for Vinyl Sulfone Synthesis from Alkynes and Sodium Sulfinates
| Catalyst/Promoter | Solvent | Key Features | Product Type |
| Cu(OTf)₂ | Not specified | Microwave irradiation, high regio- and stereoselectivity, short reaction times. | (E)-Vinyl sulfones |
| I₂ | Water | Room temperature, green chemistry, high regio- and stereoselectivity. nih.gov | (E)-β-Iodo vinylsulfones nih.gov |
Allylic sulfones are important building blocks in organic synthesis, often used in palladium-catalyzed allylic alkylation reactions. This compound can be used to synthesize these compounds through several catalytic methods.
A common approach involves the palladium-catalyzed reaction with allylic substrates. For instance, the dehydrative sulfination of allylic alcohols provides a direct route to allylic sulfones under mild conditions, with water as the only byproduct. sioc-journal.cn Palladium catalysts, often in combination with phosphine (B1218219) ligands, facilitate the activation of the allylic alcohol for nucleophilic attack by the sulfinate anion. researchgate.net Another powerful method is the rhodium-catalyzed hydrosulfonylation of allenes, which can provide chiral allylic sulfones with high enantioselectivity when a suitable chiral ligand is employed. mdpi.com This atom-economic reaction allows for the rapid construction of complex, optically active sulfone-containing molecules from simple precursors. mdpi.com
Table 2: Catalytic Systems for the Synthesis of Allylic Sulfones
| Catalyst System | Substrate | Key Features |
| Pd(OAc)₂ / PPh₃ / Et₃B | Allylic Alcohols | In situ activation of the alcohol, good to high yields. researchgate.net |
| Rhodium / (Rax,S,S)-StackPhim | Allenes/Alkynes | Highly regio- and enantioselective (up to 97% ee), mild conditions. mdpi.com |
| Pd(allyl)Cl]₂ / dppb | Allylic Amines | Direct α-selective substitution with excellent regio- and stereoselectivity. researchgate.net |
β-Keto sulfones are significant motifs in medicinal chemistry and serve as versatile synthetic intermediates. libretexts.orgrsc.org An efficient method for their synthesis is the oxysulfonylation of alkynes, where both a sulfonyl group and an oxygen atom are added across the triple bond.
A notable method employs boron trifluoride etherate (BF₃·OEt₂) to promote the reaction between an alkyne and a sodium sulfinate like this compound. rsc.org This reaction proceeds under mild conditions without the need for metal catalysts. It is proposed to occur via a radical mechanism where BF₃·OEt₂ facilitates the formation of sulfinic acid, which then generates a sulfonyl radical. rsc.org This radical adds to the alkyne, and subsequent steps involving oxygen from the air as the oxidant lead to the final β-keto sulfone product. libretexts.org This approach is valued for its operational simplicity and good functional group compatibility. rsc.org
Access to Sulfides (R-S-R')
While sodium sulfinates like this compound are primarily used as sulfonylating agents (RSO₂⁻) to form sulfones, they can also formally act as sulfenylating agents (RS⁻) to produce sulfides (R-S-R'). nih.govrsc.org However, the direct, general synthesis of simple alkyl or aryl sulfides from sodium sulfinates and electrophiles is not a common transformation. The chemistry of sodium sulfinates is dominated by reactions at the sulfur atom that maintain the two oxygen atoms, leading to sulfones, or that involve the sulfur and one oxygen, leading to thiosulfonates. nih.govrsc.org
The synthesis of sulfides typically involves starting materials like thiols, which are more potent carbon-centered nucleophiles in their thiolate form (RS⁻). In contrast, reactions of sodium sulfinates often lead to S-S bond formation, yielding thiosulfonates (R-SO₂-S-R'), especially when reacting with thiols or disulfides under catalytic conditions. nih.gov For instance, copper-catalyzed reactions of sodium sulfinates with thiols or disulfides under aerobic conditions efficiently produce thiosulfonates, not sulfides. nih.gov Therefore, while the formation of a C-S bond to give a sulfide (B99878) from a sulfinate is theoretically possible, it is not a synthetically prevalent or straightforward strategy.
Regioselective C-H Functionalization Strategies
A powerful modern strategy in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Sodium sulfinates have emerged as effective reagents for introducing sulfonyl groups into molecules through regioselective C-H sulfonylation, often guided by a directing group within the substrate.
One notable example is the copper-catalyzed ortho-C-H disulfonylation of ferroceneamides. researchgate.net Using a directing group such as 8-aminoquinoline (B160924) attached to the ferrocene (B1249389) core, two sulfonyl groups from a sodium sulfinate can be installed specifically at the ortho positions of the ferrocene cyclopentadienyl (B1206354) ring in the presence of a silver carbonate co-oxidant. researchgate.net
Another elegant strategy involves the regioselective C-H sulfonylation of N-(quinolin-8-yl)benzamide derivatives. researchgate.net The quinolin-8-yl amide group acts as a directing group, enabling the introduction of a sulfonyl moiety from a sodium sulfinate onto the ortho-C-H bond of the benzamide's phenyl ring. These reactions showcase the ability to use this compound for the precise, late-stage installation of a sec-butylsulfonyl group onto complex molecular scaffolds, avoiding the need for pre-functionalized starting materials. researchgate.net
Table 3: Examples of Regioselective C-H Sulfonylation with Sodium Sulfinates
| Substrate | Directing Group | Catalyst/Reagent | Position Functionalized |
| Ferroceneamide | 8-Aminoquinoline | Copper / Ag₂CO₃ | ortho-C-H (disulfonylation) researchgate.net |
| N-Arylbenzamide | Quinolin-8-yl | Not specified | ortho-C-H of the benzamide (B126) ring researchgate.net |
| Alkenes (Styrenes) | None (Inherent Reactivity) | Bunte Salts (Mediator) | Vinylic and Allylic C-H |
Nitrogen-Sulfur (N-S) Bond Forming Reactions: Synthesis of Sulfonamides (R-SO₂-NR'R'')
The formation of a nitrogen-sulfur bond is a cornerstone of sulfonamide synthesis. Sulfonamides are a critical class of compounds with widespread applications in medicinal chemistry and materials science. This compound serves as a valuable precursor for the introduction of the butane-2-sulfonyl group into various molecules.
Oxidative N-Sulfonylation of Amines
Oxidative methods provide a direct route to sulfonamides from amines and sulfinate salts. Various protocols have been developed that utilize different oxidants and catalysts.
Iodine-mediated coupling of amines with sodium sulfinates at room temperature has been independently reported by multiple research groups as a metal-free approach to sulfonamide synthesis. rsc.org These methods are effective for a wide array of primary and secondary amines, including aromatic, aliphatic, acyclic, and cyclic variants, furnishing the desired sulfonamides in good to excellent yields. rsc.org
Another approach involves the use of N-iodosuccinimide (NIS) to facilitate the regioselective oxidative sulfonylation of tertiary cyclic amines at the β-C–H bond, leading to the formation of enaminyl sulfones. nih.gov This transition metal-free process is conducted under mild conditions and demonstrates a broad substrate scope and good functional group tolerance. nih.gov While the examples provided in the study primarily focus on aryl sulfinates, the methodology's adaptability to alkyl sulfinates like this compound is plausible, although non-aryl sulfinates showed limited success in some cases. nih.gov
Electrochemical methods also offer a green and efficient alternative for the synthesis of sulfonamides. Anodic oxidation has been employed for the sulfonylation of 8-aminoquinolines, naphthylamides, and anilides with sodium sulfinates at room temperature without the need for additional catalysts or oxidants. researchgate.netjst.go.jp This technique exhibits good water tolerance, excellent selectivity, and compatibility with a wide range of functional groups. researchgate.netjst.go.jp
Sulfur-Sulfur (S-S) Bond Forming Reactions: Formation of Thiosulfonates (R-SO₂-S-R')
Thiosulfonates are an important class of organosulfur compounds with diverse biological activities. This compound is a key reagent in several synthetic strategies for the formation of S-S bonds.
One common method involves the coupling of sodium sulfinates with thiols or disulfides. Aerobic conditions have been utilized for the S–S coupling between thiols and sodium sulfinates to produce a variety of thiosulfonates. rsc.org For instance, a CuI–Phen·H₂O (Phen = 1,10-phenanthroline) catalyzed sulfenylation of thiols with sulfinates afforded thiosulfonates in yields ranging from 40–96%. rsc.org Similarly, an FeCl₃-catalyzed coupling of thiols with sulfinates has been shown to produce both symmetrical and unsymmetrical thiosulfonates in high yields (83–96%). rsc.org
The reaction of sodium sulfinates with disulfides, promoted by N-bromosuccinimide (NBS), provides an atom-economical route to unsymmetrical and symmetrical thiosulfonates in good to excellent yields. rsc.org Furthermore, a BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates has been developed to synthesize thiosulfonates. rsc.orggoogle.com This method is notable for not requiring an external oxidant or reductant. google.com A controllable and rapid synthesis of thiosulfonates from sodium sulfinates can also be achieved using hydroiodic acid in an aqueous medium. nih.gov
Other Significant Derivatizations and Coupling Reactions
Beyond the synthesis of sulfonamides and thiosulfonates, this compound can be transformed into other valuable sulfur-containing compounds.
Preparation of Sulfonate Esters and Related Derivatives
The conversion of alcohols to sulfonate esters is a fundamental transformation in organic chemistry, as sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. libretexts.org While the direct reaction of this compound to form a sulfonate ester is not the typical pathway, the underlying sulfinate can be oxidized to a sulfonyl chloride, which then readily reacts with an alcohol to yield the corresponding sulfonate ester.
The synthesis of sulfonate esters often involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. chempedia.info For instance, various sulfonate esters have been prepared from alcohols and the corresponding sulfonyl chlorides. google.com Although not a direct use of the sodium salt, the butane-2-sulfinyl moiety from this compound is the key structural component.
Synthesis of Selenosulfonates
Selenosulfonates are analogs of thiosulfonates where one sulfur atom is replaced by a selenium atom. These compounds are also of interest due to their biological activities and synthetic utility. The synthesis of selenosulfonates can be achieved through the copper-catalyzed sulfenylation of diselenides with sodium sulfinates under aerobic conditions at ambient temperature. rsc.org This method efficiently forms the Se-S bond, providing various selenosulfonates in good to high yields. rsc.org
Advanced Characterization and Analytical Methodologies for Research on Sodium Butane 2 Sulfinate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of sodium butane-2-sulfinate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer comprehensive information about the compound's atomic connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, the protons on the butane (B89635) chain exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with adjacent non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effect of the sulfinate group. A typical ¹H NMR spectrum in a suitable solvent like deuterium (B1214612) oxide (D₂O) would display signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the sec-butyl moiety, as well as the methine (CH) proton directly attached to the sulfur atom.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the sulfinate group (C-S) is significantly deshielded and appears at a characteristic downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH(SO₂Na) | 2.8 - 3.2 | 60 - 65 |
| CH₂ | 1.5 - 1.9 | 25 - 30 |
| CH₃ (terminal) | 0.8 - 1.1 | 10 - 15 |
| CH₃ (adjacent to CH) | 1.1 - 1.4 | 15 - 20 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments. For this compound (C₄H₉NaO₂S), the expected exact mass of the molecular ion can be calculated and compared to the experimental value, confirming the compound's identity with a high degree of confidence.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organosulfur compounds include the loss of the sulfinate group or cleavage of the alkyl chain. In the negative ion mode, the butane-2-sulfinate anion ([C₄H₉O₂S]⁻) would be a prominent peak.
Table 2: Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z (monoisotopic) | Description |
| [M+Na]⁺ | C₄H₉Na₂O₂S⁺ | 167.0113 | Sodium adduct of the molecule |
| [M-H]⁻ | C₄H₈NaO₂S⁻ | 143.0121 | Deprotonated molecule |
| [C₄H₉O₂S]⁻ | C₄H₉O₂S⁻ | 121.0328 | Butane-2-sulfinate anion |
Quantitative Determination of Sulfinate Functional Groups
Beyond chromatographic quantification of the entire molecule, specific methods can be employed to determine the concentration of the sulfinate functional group itself. These methods are crucial for assessing the active component's concentration and for stability studies.
One established approach is titrimetry . This can involve a redox titration where the sulfinate is oxidized to a sulfonate by a standard oxidizing agent. The endpoint can be determined potentiometrically or with a visual indicator. Another titrimetric method, known as Boehm titration, can be adapted to quantify acidic functional groups by reacting the sample with bases of different strengths and then back-titrating the excess base. researchgate.net
Spectrophotometric methods can also be developed for the quantitative analysis of sulfinates. These methods often involve a derivatization reaction where the sulfinate functional group reacts with a specific reagent to produce a colored compound. The absorbance of the resulting solution is then measured at a specific wavelength and correlated to the concentration of the sulfinate using a calibration curve. For instance, sulfinates can react with certain aromatic compounds in the presence of a coupling agent to form a chromophore that can be quantified by UV-Vis spectrophotometry. cdnsciencepub.comsrce.hrnih.gov
Table 5: Overview of Methods for Quantitative Determination of Sulfinate Groups
| Method | Principle | Advantages | Considerations |
| Redox Titration | Oxidation of the sulfinate to sulfonate with a standard oxidizing agent. | Cost-effective, well-established. | Potential for interference from other reducing agents. |
| Boehm Titration | Neutralization of acidic groups with a series of bases of varying strength. researchgate.net | Can differentiate between different acidic functional groups. | Indirect method, can be time-consuming. |
| Spectrophotometry | Derivatization to form a colored product, followed by absorbance measurement. cdnsciencepub.comsrce.hrnih.gov | High sensitivity, suitable for low concentrations. | Requires a specific and reliable derivatization reaction. |
X-ray Diffraction for Solid-State Structure Analysis
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the crystal lattice parameters and the arrangement of atoms within the crystal.
For this compound, which is a solid powder, powder X-ray diffraction (PXRD) would be the appropriate method. A PXRD experiment would yield a diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint of the crystalline phase.
While a specific, experimentally determined crystal structure for this compound is not available in the surveyed literature, analysis of a hypothetical PXRD pattern would involve identifying the peak positions (2θ values) and their relative intensities. These data could then be used to determine the unit cell parameters (a, b, c, α, β, γ) and potentially the space group of the crystal.
A hypothetical set of PXRD data for a crystalline sodium salt might be presented as follows:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.5 | 5.71 | 85 |
| 22.1 | 4.02 | 100 |
| 25.8 | 3.45 | 60 |
| 30.2 | 2.96 | 75 |
| 35.7 | 2.51 | 40 |
| 40.5 | 2.23 | 55 |
This table is a generalized example and does not represent actual data for this compound.
Such data would be crucial for quality control, phase identification, and for understanding the solid-state properties of this compound.
Computational Chemistry Studies on Sodium Butane 2 Sulfinate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For a system like sodium butane-2-sulfinate, DFT can be employed to model the distribution of electrons within the butane-2-sulfinate anion and to understand how the sodium cation influences this distribution.
DFT calculations would typically begin with geometry optimization to find the lowest energy structure of the ion pair. From this optimized geometry, a wealth of information about the compound's reactivity can be derived. Key parameters that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For the butane-2-sulfinate anion, the MEP would highlight the electron-rich regions, primarily around the oxygen atoms of the sulfinate group, which are susceptible to electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the ionic character of the sodium-sulfinate bond and describe the delocalization of charge within the sulfinate group.
While specific DFT data for this compound is not readily found, studies on other sulfinate salts have utilized these techniques to understand their reaction mechanisms, such as their role in radical reactions and as nucleophiles. nih.gov
Exploration of Reaction Transition States and Energy Profiles
Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict reaction pathways and rates.
For this compound, this approach could be applied to various reactions, such as its use as a sulfonylating agent. DFT calculations can locate the transition state structure for the reaction of the butane-2-sulfinate anion with an electrophile. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction.
For instance, in the context of C-S bond formation, computational studies on related alkyl sulfinates have been used to elucidate the mechanism and stereospecificity of cross-coupling reactions. nih.govnih.govelsevierpure.com These studies often involve calculating the energy profiles of different potential pathways to determine the most favorable route.
Prediction of Conformational Preferences and Stereochemical Outcomes
The butane-2-sulfinate anion possesses a chiral center at the second carbon atom and a stereogenic sulfur atom. This leads to the possibility of multiple diastereomers. Furthermore, the butyl chain can adopt various conformations due to rotation around its single bonds.
Computational methods, particularly conformational searches coupled with energy calculations, can predict the most stable conformations of the butane-2-sulfinate anion. By systematically rotating the dihedral angles of the butyl chain and calculating the energy of each resulting conformer, a potential energy surface can be generated. The minima on this surface correspond to stable conformations.
These conformational preferences can be critical in determining the stereochemical outcome of reactions. The relative energies of the different diastereomers and their conformers can influence which stereoisomer is predominantly formed in a reaction. While specific studies on this compound are absent, research on other chiral sulfinates has demonstrated the power of computational chemistry in predicting and explaining stereoselectivity.
Investigation of Intermolecular Interactions and Crystal Packing
In the solid state, the properties of this compound are governed by how the sodium cations and butane-2-sulfinate anions pack together in a crystal lattice. Understanding these intermolecular interactions is key to predicting crystal structure and properties.
Computational techniques can be used to explore these interactions. DFT calculations, often incorporating dispersion corrections to accurately model van der Waals forces, can be used to calculate the interaction energies between ions. Hirshfeld surface analysis is another powerful tool that provides a visual representation of intermolecular contacts and their relative strengths within the crystal.
Although a crystal structure for this compound is not available in public databases, computational crystal structure prediction (CSP) methods could be employed. researchgate.netrsc.org These methods generate a multitude of possible crystal packing arrangements and then rank them based on their calculated lattice energies. The lowest energy structures are the most likely candidates for the experimentally observed crystal form. Studies on other organic salts have successfully used these methods to understand their solid-state structures. nih.gov
Theoretical Insights into Pressure-Induced Transformations
The application of high pressure can induce significant changes in the crystal structure of a material, leading to new polymorphic forms with different physical properties. Computational simulations are invaluable for predicting and understanding these pressure-induced phase transitions.
By performing DFT calculations on the crystal structure of this compound at various pressures, it is possible to monitor changes in the unit cell parameters and atomic positions. The enthalpy of different potential crystal structures can be calculated as a function of pressure to determine which phase is the most stable at a given pressure.
While no specific high-pressure studies on this compound have been reported, research on other inorganic salts like sulfates has shown that pressure can lead to the formation of new, denser polymorphs. nih.govacs.org These computational studies can predict the transition pressures and characterize the structures of the high-pressure phases, providing a roadmap for experimental investigations. The effect of pressure on crystal size and formation is a complex area where computational modeling can provide significant insights. researchgate.net
Emerging Research Directions and Future Perspectives in Sodium Butane 2 Sulfinate Chemistry
Development of Novel and Sustainable Catalytic Systems for Sulfinate Transformations
The quest for greener and more efficient chemical transformations has spurred the development of novel catalytic systems for reactions involving sodium butane-2-sulfinate. These systems aim to minimize waste, reduce the use of hazardous reagents, and operate under milder conditions.
Recent advancements have centered on the use of earth-abundant and low-toxicity metals as catalysts. Copper and iron salts have proven to be effective in promoting a variety of transformations with sulfinates. rsc.orgacs.org For instance, copper-catalyzed cross-coupling reactions enable the formation of C-S bonds between this compound and various organic halides, leading to the synthesis of sulfones. acs.org Iron catalysis has also been explored for similar transformations, offering a cost-effective and environmentally benign alternative to precious metal catalysts. rsc.org
Table 1: Comparison of Catalytic Systems for Sulfinate Transformations
| Catalytic System | Key Features | Example Transformation with this compound |
| Copper-based Catalysts | Mild reaction conditions, good functional group tolerance. acs.org | Cross-coupling with aryl halides to form sec-butyl aryl sulfones. acs.org |
| Iron-based Catalysts | Cost-effective, environmentally benign. rsc.org | Sulfonylation of various organic substrates. rsc.org |
| Visible-Light Photoredox Catalysis | Catalyst-free, utilizes a renewable energy source. researchgate.net | Hydrosulfonylation of alkenes to produce β-sulfonyl compounds. researchgate.net |
| Solvent-Free/Aqueous Conditions | Reduced environmental impact, simplified work-up. researchgate.net | Synthesis of sulfonamides from amines. researchgate.net |
Integration of this compound into Complex Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry. The integration of this compound into MCRs has opened up new avenues for the rapid construction of diverse and complex organosulfur compounds. rsc.orgnih.govrsc.org
The sulfonyl radical, readily generated from this compound, is a key intermediate in many of these MCRs. rsc.org For example, a three-component reaction involving an alkene, a pyridinium (B92312) salt, and this compound can lead to the formation of β-pyridyl alkyl sulfones in a catalyst-free radical pathway. nih.gov This modular approach allows for the simultaneous introduction of a pyridyl group and a sec-butylsulfonyl moiety across a double bond. nih.gov
These reactions are highly atom-economical and offer a streamlined approach to molecules that would otherwise require lengthy, multi-step syntheses. The development of such reactions is a significant step towards the efficient synthesis of novel chemical entities for various applications. rsc.orgnih.govrsc.org
Exploration of Photoredox and Electrochemical Approaches for Sulfinate Synthesis and Reactivity
Photoredox and electrochemical methods have emerged as powerful tools for activating this compound, enabling transformations that are often difficult to achieve through traditional thermal methods. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net These approaches utilize light energy or electricity, respectively, to generate highly reactive intermediates from sulfinate salts under mild conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has been successfully employed for the generation of sulfonyl radicals from sodium sulfinates. researchgate.netprinceton.edudomainex.co.uk This strategy has been applied to a range of reactions, including the sulfination of alcohols and alkyl bromides, providing access to a variety of sulfonyl-containing compounds. princeton.edudomainex.co.uk A notable advantage of this approach is the ability to perform these transformations under neutral conditions, which enhances functional group tolerance. princeton.edu Nickel/organoboron dual catalysis under white light irradiation has also been shown to be effective for the cross-coupling of aryl bromides with sodium sulfinates to synthesize sulfones, offering a more sustainable alternative to precious metal catalysts like iridium or ruthenium. mdpi.com
Electrochemical Methods: Electrochemistry offers a green and efficient alternative for the synthesis and transformation of sulfinates by avoiding the use of chemical oxidants or reductants. researchgate.netnih.govacs.org Electrochemical oxidative amination of sodium sulfinates with primary or secondary amines, for instance, provides a direct route to sulfonamides. nih.govacs.org This method often proceeds in a simple undivided cell and can utilize the electrolyte as both a redox catalyst and a supporting electrolyte, further simplifying the reaction setup. nih.govacs.org
Table 2: Modern Activation Methods for this compound
| Method | Principle | Key Advantages | Example Application |
| Photoredox Catalysis | Generation of sulfonyl radicals via single-electron transfer using a photocatalyst and light. researchgate.netprinceton.edu | Mild reaction conditions, high functional group tolerance, sustainable. princeton.edudomainex.co.uk | Synthesis of sec-butyl sulfones from alkyl bromides. princeton.edu |
| Electrochemistry | Direct oxidation or reduction of the sulfinate at an electrode surface. researchgate.netnih.gov | Avoids chemical oxidants/reductants, environmentally benign, high atom economy. nih.govacs.org | Synthesis of N-substituted sec-butanesulfonamides. nih.gov |
Advancements in Stereoselective Sulfinate Reactions
The synthesis of chiral organosulfur compounds is of great importance in medicinal chemistry and materials science. nih.govacs.org Recent research has focused on developing stereoselective reactions involving sulfinates to control the three-dimensional arrangement of atoms in the final products.
The stereoselective synthesis of chiral sulfinate esters is a key strategy, as these esters can be converted into a variety of other chiral sulfinyl compounds with retention or inversion of configuration. nih.govacs.org One approach involves the asymmetric condensation of prochiral sulfinates with alcohols using an organocatalyst, which can provide enantioenriched sulfinate esters. nih.govresearchgate.net
Furthermore, stereospecific substitution reactions of enantioenriched allylic alcohols with sodium sulfinates, catalyzed by palladium complexes, have been developed to produce chiral allylic sulfones. rsc.org These methods provide valuable tools for the synthesis of optically active sulfur-containing molecules, expanding the accessible chemical space for drug discovery and other applications. nih.gov A reaction is considered stereoselective when it favors the formation of one stereoisomer over another, while a stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com
Application as Chemical Probes in Mechanistic Organic Chemistry
The diverse reactivity of this compound, capable of participating in nucleophilic, electrophilic, and radical pathways, makes it a valuable tool for elucidating reaction mechanisms in organic chemistry. rsc.orgnih.govrsc.org By tracking the incorporation of the sec-butylsulfonyl group into reaction products, chemists can gain insights into the formation of new chemical bonds and the nature of reactive intermediates.
For example, the generation of a sulfonyl radical from this compound can be used to probe radical-mediated reaction pathways. nih.govresearchgate.net The trapping of this radical by various substrates can confirm the presence of radical intermediates and provide information about their reactivity and selectivity. tandfonline.com
In studies of cross-coupling reactions, the use of specifically designed sulfinate reagents can help to elucidate the catalytic cycle. For instance, investigating the desulfinative coupling of 2-aza-aryl sulfinates has provided key insights into the turnover-limiting step of certain palladium-catalyzed reactions, revealing the formation of chelate intermediates. acs.org While not always the primary focus, the predictable reactivity of compounds like this compound allows them to serve as valuable mechanistic probes in the development of new synthetic methods.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of sodium butane-2-sulfinate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, stoichiometry of reactants). For example, using polar aprotic solvents like DMF may enhance sulfinate salt formation due to improved solvation of intermediates. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) can isolate the product with >95% purity, verified by elemental analysis and NMR . Monitoring reaction progress with thin-layer chromatography (TLC) using silica gel plates and a 5% acetic acid mobile phase helps identify optimal termination points.
Q. What analytical techniques are most reliable for characterizing this compound in solution-phase studies?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with characteristic shifts at δ 1.3–1.7 ppm (CH₂ groups) and δ 3.1 ppm (SO₂⁻ group) in D₂O . Fourier-Transform Infrared Spectroscopy (FTIR) can validate sulfonate functional groups via peaks at 1040 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O symmetric stretch). High-resolution mass spectrometry (HRMS) in negative-ion mode confirms molecular mass (C₄H₉NaO₃S, 160.17 g/mol) with <2 ppm error .
Q. How does this compound stability vary under different storage conditions?
- Methodological Answer : Stability studies should test degradation under controlled humidity (20–80% RH), temperature (4°C to 40°C), and light exposure. Thermogravimetric analysis (TGA) shows decomposition onset at ~300°C, but hygroscopicity necessitates desiccated storage (<10% RH) to prevent hydrolysis. Accelerated aging experiments (40°C/75% RH for 6 months) paired with HPLC purity assays (C18 column, 0.1% H₃PO₄ mobile phase) quantify degradation products like sulfonic acid derivatives .
Advanced Research Questions
Q. What mechanistic role does this compound play in radical-mediated reactions, and how can this be experimentally validated?
- Methodological Answer : this compound acts as a sulfonyl radical precursor under oxidative conditions (e.g., persulfate initiation). To validate, use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., TEMPO) to detect transient radical species. Kinetic studies under varying initiator concentrations (0.1–1.0 mM) and time-resolved UV-Vis spectroscopy (λ = 300–400 nm) can map reaction rates and intermediate lifetimes .
Q. How can researchers resolve contradictory data on the compound’s solubility in mixed aqueous-organic solvents?
- Methodological Answer : Contradictions often arise from solvent polarity and ionic strength variations. Design a phase-solubility diagram by incrementally adding this compound to solvent mixtures (e.g., water/ethanol, water/THF) until precipitation. Use dynamic light scattering (DLS) to monitor aggregation. Compare with computational solubility predictions via COSMO-RS models, adjusting for ion-pairing effects observed in conductivity measurements .
Q. What strategies ensure accurate quantification of this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., this compound-d₉). Optimize chromatographic separation using a HILIC column (2.1 × 100 mm, 3 µm) and a mobile phase of 10 mM ammonium acetate (pH 5.0)/acetonitrile. Validate linearity (0.1–100 µg/mL), precision (CV <15%), and recovery (>85%) per ICH guidelines. Matrix effects are minimized via protein precipitation with acetonitrile (3:1 v/v) .
Q. How does this compound interact with transition-metal catalysts in cross-coupling reactions?
- Methodological Answer : Screen palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) in model Suzuki-Miyaura couplings. Use X-ray absorption spectroscopy (XAS) to study metal-sulfinate coordination. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict binding energies and transition states. Compare turnover frequencies (TOF) under inert vs. aerobic conditions to assess oxidative stability .
Q. What are the implications of this compound’s environmental persistence in laboratory waste streams?
- Methodological Answer : Conduct ecotoxicity assays using Daphnia magna (48-h LC₅₀) and Aliivibrio fischeri (luminescence inhibition). Degradation pathways are studied via advanced oxidation processes (e.g., UV/H₂O₂), with LC-QTOF-MS identifying breakdown products. Compare with EPA EPI Suite predictions for biodegradation half-lives .
Key Research Gaps and Future Directions
- Stereochemical Control : Investigate enantioselective sulfination using chiral auxiliaries or catalysts.
- Green Chemistry : Develop solvent-free mechanochemical synthesis routes.
- In Vivo Applications : Explore pharmacokinetics in murine models for therapeutic sulfonate delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
